molecular formula C21H30N2O6 B3294047 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 886362-34-1

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3294047
CAS No.: 886362-34-1
M. Wt: 406.5 g/mol
InChI Key: KIHDUTMNOVGCPQ-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the amino acid backbone. Its molecular formula is C21H28N2O6, with a molecular weight of 404.46 g/mol (exact mass: 404.1947). The compound is structurally characterized by a piperidin-2-yl moiety substituted at the β-position of the propanoic acid chain, making it a valuable intermediate in peptide synthesis and drug design, particularly for modulating spatial and electronic properties in peptidomimetics .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-16(13-18(24)25)17-11-7-8-12-23(17)20(27)28-14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,7-8,11-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDUTMNOVGCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660880
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-34-1
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multiple steps, typically starting from commercially available precursors. Here is a general outline:

  • Step 1: : Protection of piperidine nitrogen to form a carbamate derivative using benzyl chloroformate in the presence of a base such as triethylamine.

  • Step 2: : Introduction of the propanoic acid side chain through a nucleophilic substitution reaction.

  • Step 3: : Introduction of the tert-butoxycarbonyl group to protect the amine functionality.

  • Step 4: : Final deprotection and purification steps to yield the target compound.

Industrial Production Methods: Industrial production of this compound might involve high-yield routes, optimized reaction conditions such as temperature and pH control, and continuous flow techniques to scale up the synthesis efficiently.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the benzyloxycarbonyl group.

  • Reduction: : Reduction reactions might target the piperidine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible at various sites on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products: Products vary based on the specific reactions but may include derivatives with modified side chains or protective groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1. Cancer Treatment:
Research indicates that derivatives of piperidine compounds, including this compound, exhibit inhibitory effects on histone demethylases, specifically KDM2b, which is implicated in various cancers. By inhibiting KDM2b, these compounds may help in the treatment of tumors by reversing epigenetic modifications that promote cancer cell proliferation .

2. Neurological Disorders:
Piperidine derivatives have been studied for their neuroprotective properties. The compound may play a role in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders .

3. Antimicrobial Activity:
Some studies have highlighted the antimicrobial properties of piperidine-based compounds. This compound's structure may enhance its efficacy against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent .

Case Study 1: Inhibition of KDM2b

A study published in Cancer Research demonstrated that piperidine derivatives could effectively inhibit KDM2b activity in vitro. The study utilized various structural analogs to assess their potency and selectivity against cancer cell lines. The results indicated that modifications to the benzyloxy and tert-butoxycarbonyl groups significantly influenced the inhibitory activity .

Case Study 2: Neuroprotective Effects

In an experimental model for depression, researchers evaluated the effects of this compound on behavior and neurochemical changes. The findings suggested that the compound improved depressive-like symptoms through modulation of serotonin pathways, supporting its potential use as an antidepressant .

Data Table: Summary of Research Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of histone demethylase KDM2bReduces tumor growth in vitro
Neurological DisordersPotential antidepressant effectsModulates serotonin pathways
Antimicrobial ActivityEfficacy against bacterial strainsDemonstrated antimicrobial properties

Mechanism of Action

The compound’s mechanism involves:

  • Molecular Targets: : It can interact with enzymes or receptors, altering their activity.

  • Pathways: : Modifying signaling pathways through binding interactions with key biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Target Compound : 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((Boc)amino)propanoic acid C21H28N2O6 404.46 Not explicitly listed Piperidin-2-yl core; dual Cbz/Boc protection.
3-((Boc)amino)-3-(piperidin-2-yl)propanoic acid (simplified analog) C13H24N2O4 272.34 886362-32-9 Lacks Cbz group; single Boc protection.
(2S)-2-((Boc)amino)-3-(1-(Boc)piperidin-4-yl)propanoic acid C18H32N2O6 372.46 1219406-23-1 Piperidin-4-yl substitution; dual Boc protection (no Cbz).
3-(1-Cbz-piperidin-4-yl)-2-(Boc-amino)propanoic acid C21H30N2O6 406.47 195877-90-8 Piperidin-4-yl substitution; Cbz on piperidine, Boc on amino acid.
3-(1-Cbz-piperidin-3-yl)-2-(Boc-amino)propanoic acid C21H30N2O6 406.47 1334512-39-8 Piperidin-3-yl substitution; stereochemistry at C2 (S-configuration).

Key Comparative Analysis

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a Boc-protected β-amino acid with a Cbz-piperidine precursor, analogous to methods in (hydrogenation of cyano esters) and (isothiocyanate condensations). In contrast, piperidin-4-yl analogs (e.g., CAS 195877-90-8) are synthesized via Mitsunobu or nucleophilic substitution reactions . Piperidin-3-yl derivatives (e.g., CAS 1334512-39-8) require enantioselective resolution, as seen in ’s chiral salt formation (62% yield for R-enantiomer) .

Protecting Group Stability: The dual Cbz/Boc system in the target compound offers orthogonal deprotection: Cbz is cleaved via hydrogenolysis, while Boc is removed under acidic conditions. This contrasts with dual-Boc analogs (e.g., CAS 1219406-23-1), which lack acid-labile diversity .

Spatial and Electronic Effects :

  • Piperidin-2-yl substitution (target compound) induces a distinct conformational bias compared to 3-yl or 4-yl analogs, impacting receptor binding in glutamate analogs () or kinase inhibitors .
  • The Cbz group enhances hydrophobicity (logP ~2.5) compared to unsubstituted Boc-piperidine derivatives (logP ~1.8), influencing membrane permeability .

Applications in Drug Discovery :

  • Piperidin-2-yl derivatives are utilized in peptidomimetic libraries for targeting proteases (e.g., HIV-1 protease) due to their constrained geometry .
  • Piperidin-4-yl analogs (e.g., CAS 195877-90-8) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways), where the 4-position aligns with ATP-binding pocket residues .

Biological Activity

The compound 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a derivative of amino acids that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, benzyloxycarbonyl group, and tert-butoxycarbonyl group. Its molecular formula is C16H22N2O6C_{16}H_{22}N_2O_6, with a molecular weight of approximately 342.36 g/mol. The structural representation can be summarized as follows:

Chemical Structure C16H22N2O6\text{Chemical Structure }C_{16}H_{22}N_2O_6

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that derivatives similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing cell viability in A549 lung cancer cells by over 50% in vitro, suggesting potential as anticancer agents .
  • Antioxidant Properties
    • The compound has demonstrated significant antioxidant activity in various assays, including DPPH radical scavenging tests. Such activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
  • Neuroprotective Effects
    • Compounds with structural similarities have been studied for their neuroprotective effects, particularly in models of neurodegeneration. They may exert protective effects against oxidative damage in neuronal cells .
  • Antimicrobial Activity
    • Some derivatives have shown antimicrobial properties against specific bacterial strains, indicating potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to neutralize free radicals, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study 1 : A study published in Molecules demonstrated that specific derivatives reduced A549 cell viability significantly while maintaining lower toxicity towards non-cancerous Vero cells .
  • Study 2 : Research highlighted the antioxidant capacity of related compounds using various assays (DPPH and FRAP), showing that some derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .

Data Table: Biological Activities of Related Compounds

Compound NameAnticancer ActivityAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
Compound AIC50 = 25 µMDPPH = 70%YesYes
Compound BIC50 = 30 µMDPPH = 65%NoNo
Compound CIC50 = 20 µMDPPH = 75%YesYes

Q & A

Q. What are the common synthetic routes for 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid?

The synthesis typically involves multi-step protection-deprotection strategies. A key step is the introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, followed by benzyloxycarbonyl (Cbz) protection for secondary amines. Reactions often require anhydrous conditions, inert atmospheres (e.g., nitrogen), and catalysts like HATU or DCC for amide bond formation. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify backbone connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. What are the potential biological applications of this compound?

The compound’s dual-protected amine groups suggest utility as a peptide intermediate or protease inhibitor scaffold. In vitro studies on analogs show modulation of enzyme activity (e.g., angiotensin-converting enzyme) and receptor binding. Target validation requires cell-based assays (e.g., IC₅₀ determination) and structural optimization for bioavailability .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for Boc protection), and stoichiometry (1.2–1.5 eq of coupling agents) must be systematically varied. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data across studies?

Cross-study discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

  • Replicating experiments under standardized protocols (e.g., fixed pH, temperature).
  • Comparing structural analogs (e.g., methyl vs. fluorophenyl substitutions) using SAR tables (Table 1, ).
  • Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning models trained on reaction databases (e.g., Reaxys) can forecast regioselectivity and side reactions. For example, ICReDD’s hybrid approach integrates computational predictions with experimental validation to accelerate reaction discovery .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The Boc group hydrolyzes under acidic or prolonged aqueous conditions, while the Cbz group is sensitive to hydrogenolysis. Stability studies via thermogravimetric analysis (TGA) and accelerated degradation (40°C/75% RH) recommend storage at –20°C in desiccated, amber vials .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

As a bifunctional building block, it enables controlled incorporation of piperidine motifs into peptides. The Boc group is selectively cleaved with TFA, while the Cbz group remains intact, allowing sequential deprotection for orthogonal functionalization .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Modify the piperidine ring (e.g., fluorination at C3) or substitute the benzyloxy group with electron-withdrawing groups (e.g., nitro) to alter electronic properties. Use molecular docking to prioritize targets, followed by parallel synthesis (e.g., Ugi reaction) for rapid analog generation .

Q. What advanced techniques elucidate its interaction with biomacromolecules?

Cryo-EM or X-ray crystallography can resolve binding modes with proteins. Förster resonance energy transfer (FRET) assays quantify binding kinetics, while metabolomics identifies off-target effects in cellular models .

Q. Table 1: Structural Analogs and Key Differences

Compound NameKey FeaturesReference
3-(Benzyloxy)propanoic acidSimpler backbone; lacks piperidine and Boc groups
Methyl 3-(Cbz-amino)-2,2-dimethylpropanoateEster derivative; altered solubility and metabolic stability
3-(4-Fluorophenyl)-Boc-protected analogEnhanced enzyme selectivity via fluorophilic interactions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

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